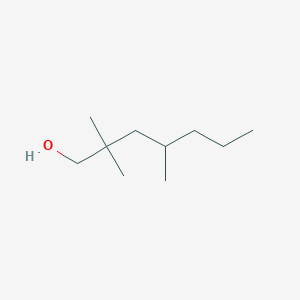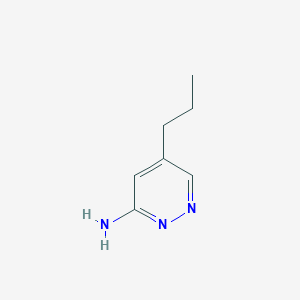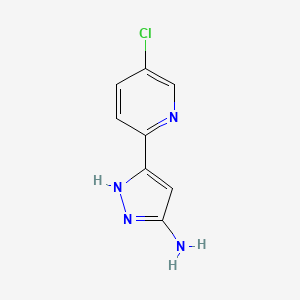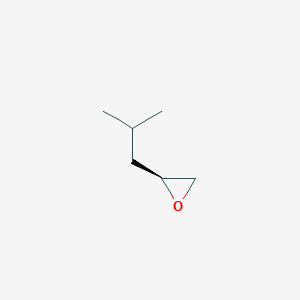
2,2,4-Trimethylheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylheptan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol and is known for its use in various industrial applications. The compound is characterized by its clear, colorless appearance and is often used as a solvent or intermediate in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylheptanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
化学反応の分析
Types of Reactions
2,2,4-Trimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,2,4-trimethylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 2,2,4-Trimethylheptanoic acid.
Reduction: 2,2,4-Trimethylheptane.
Substitution: 2,2,4-Trimethylheptyl chloride or bromide.
科学的研究の応用
2,2,4-Trimethylheptan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
作用機序
The mechanism of action of 2,2,4-Trimethylheptan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its branched structure also influences its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: A hydrocarbon with a similar structure but without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-1-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its hydrocarbon analogs. This functional group allows it to participate in a wider range of chemical reactions, making it more versatile in various applications.
特性
分子式 |
C10H22O |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
2,2,4-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-9(2)7-10(3,4)8-11/h9,11H,5-8H2,1-4H3 |
InChIキー |
RUCVXMGJYFHUNW-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)



![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)






